molecular formula C20H16O4 B15136625 Peli1-IN-1

Peli1-IN-1

Cat. No.: B15136625
M. Wt: 320.3 g/mol
InChI Key: YZMSGTAAJTUBNJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peli1-IN-1 is a potent inhibitor of Pellino1, an E3 ubiquitin ligase. Pellino1 is involved in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has shown significant potential in anti-tumor applications .

Preparation Methods

The synthesis of Peli1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used in research settings .

Chemical Reactions Analysis

Peli1-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Peli1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Pellino1 in various chemical reactions and pathways.

    Biology: Investigated for its effects on cellular processes such as inflammation, apoptosis, and immune responses.

    Medicine: Explored for its potential therapeutic applications in treating cancers and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Pellino1

Mechanism of Action

Peli1-IN-1 exerts its effects by inhibiting the activity of Pellino1, an E3 ubiquitin ligase. Pellino1 mediates the ubiquitination of target proteins, which can lead to their degradation or altered function. By inhibiting Pellino1, this compound disrupts these ubiquitination processes, affecting various cellular pathways. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/AKT pathway .

Comparison with Similar Compounds

Peli1-IN-1 is unique in its specific inhibition of Pellino1. Similar compounds include other inhibitors of E3 ubiquitin ligases, such as:

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

5-[(E)-2-[2-hydroxy-5-(3-hydroxyphenyl)phenyl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+

InChI Key

YZMSGTAAJTUBNJ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)/C=C/C3=CC(=CC(=C3)O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O

Origin of Product

United States

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